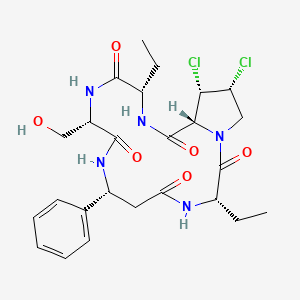
Actinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actinc is a natural product found in Aster tataricus with data available.
Scientific Research Applications
Theranostics in Oncology
Theranostics, a blend of therapy and diagnostics, applies to actinic treatments in oncology. This approach involves using nanoparticles for both tumor imaging and drug delivery, enabling personalized cancer treatment. It has shown promise in treating various cancers like esophageal, prostate, and breast cancers, as well as actinic keratosis, actinic cheilitis, Bowen's disease, basal cell epithelioma, and macular degeneration (Lymperopoulos et al., 2017).
Actinin-4 and Cancer Invasion
Actinin-4, an actin-bundling protein, plays a critical role in cell motility and cancer invasion. Its presence is associated with a poorer prognosis in breast cancer cases. Actinin-4 regulates the actin cytoskeleton and enhances cellular motility, impacting the metastatic potential of human cancers (Honda et al., 1998).
Progression to Invasive Disease
In dermatology, actinic keratoses occasionally progress to invasive skin cancer. Research to identify individual risk factors for this progression includes studying populations at risk, general populations, and insurance claims data. The risk of actinic keratoses progressing to invasive squamous cell carcinoma is around 8%, posing challenges in clinical decision-making (Glogau, 2000).
Actinins in Non-Muscle Cells
Actinins, including actinin-4, are major actin cross-linking proteins found in various cell types. Mutations in human ACTN genes, linked to diseases like macrothrombocytopenia, cardiomyopathies, and focal segmental glomerulosclerosis, highlight the importance of actinins beyond muscle functions (Murphy & Young, 2015).
Actinic Cheilitis
Actinic cheilitis, a condition that can lead to squamous cell carcinoma, presents in varied clinical forms. It primarily affects the lower lip, with clinical presentations ranging from white non-ulcerated lesions to erosions or ulcers. Histopathologic characteristics include changes in epithelial dysplasia and connective tissue, with some cases progressing to squamous cell carcinoma (Markopoulos et al., 2004).
properties
Product Name |
Actinc |
|---|---|
Molecular Formula |
C25H33Cl2N5O6 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |
InChI |
InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15+,16+,17-,18+,20-,21+/m1/s1 |
InChI Key |
YWGAKIGNXGAAQR-DLPAQYCSSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@H](C(=O)N[C@H](CC(=O)N[C@H](C(=O)N2C[C@H]([C@H]([C@H]2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |
synonyms |
astin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



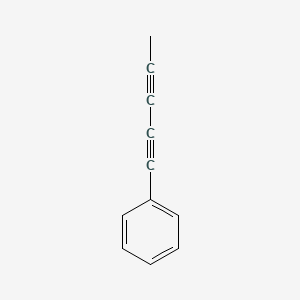
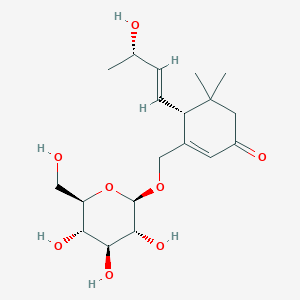
![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)
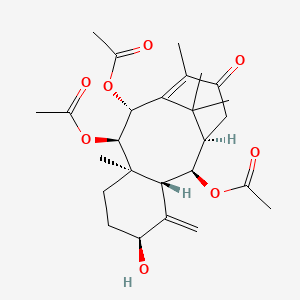
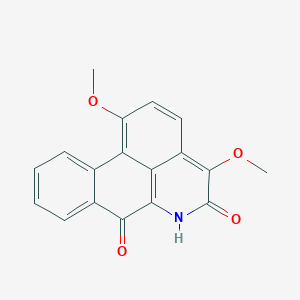

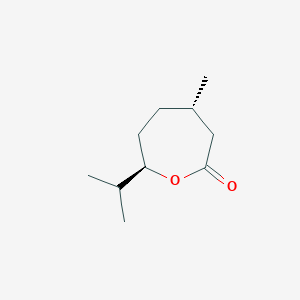

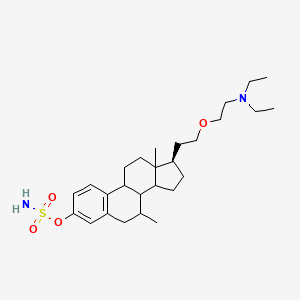
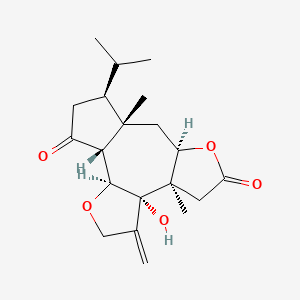


![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)
![Oxazolo[4,5-b]pyridine](/img/structure/B1248351.png)